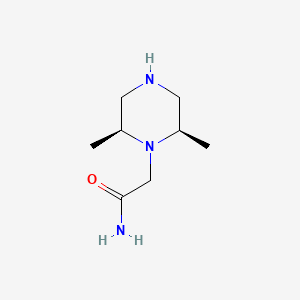
3-(4-Bromo-2-methoxy-phenoxy)-azetidine
Overview
Description
The compound “3-(4-Bromo-2-methoxy-phenoxy)-azetidine” likely contains an azetidine ring, which is a three-membered nitrogen-containing ring . It also appears to have a bromo group and a methoxy group attached to a phenyl ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the azetidine ring, possibly through a cyclization reaction . The bromo and methoxy groups could be introduced through electrophilic aromatic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of the azetidine ring, as well as the bromo and methoxy substituents on the phenyl ring .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the electron-withdrawing bromo group and the electron-donating methoxy group . The azetidine ring might also participate in various ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromo group might increase its molecular weight and decrease its volatility . The methoxy group might increase its solubility in organic solvents .Scientific Research Applications
Synthesis and Chemical Properties
Research has demonstrated the utility of azetidine derivatives, including those related to 3-(4-Bromo-2-methoxy-phenoxy)-azetidine, in various synthetic applications. For example, the synthesis of cis-3,4-disubstituted piperidines through ring transformation of 2-(2-mesyloxyethyl)azetidines offers a convenient alternative for preparing valuable templates in medicinal chemistry (Mollet et al., 2011). Additionally, azetidines serve as precursors for the synthesis of functionalized azetidines and spirocyclic azetidine building blocks, highlighting their versatility in chemical synthesis (Stankovic et al., 2013).
Anticancer and Antiproliferative Activity
A significant area of research for azetidine derivatives includes their potential in anticancer treatments. The synthesis and biochemical evaluation of 3-phenoxy-1,4-diarylazetidin-2-ones, including derivatives of 3-(4-Bromo-2-methoxy-phenoxy)-azetidine, have led to the discovery of potent antiproliferative compounds targeting tubulin (Greene et al., 2016). Furthermore, studies on thiourea-azetidine hybrids have shown their efficacy as antitumor agents with potential as VEGFR-2 inhibitors, highlighting their significance in cancer treatment (Parmar et al., 2021).
Drug Development and Biological Evaluation
Azetidine derivatives, including those structurally related to 3-(4-Bromo-2-methoxy-phenoxy)-azetidine, have been explored for their potential in drug development. Studies on azetidine derivatives as dopamine antagonists have demonstrated their potential in neurological applications (Metkar et al., 2013). Additionally, azetidine derivatives have been investigated for their antioxidant activity, further expanding their potential in therapeutic applications (Nagavolu et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-bromo-2-methoxyphenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-13-10-4-7(11)2-3-9(10)14-8-5-12-6-8/h2-4,8,12H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUALINURMONQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)OC2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

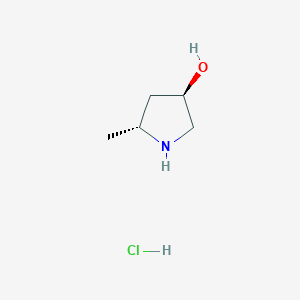
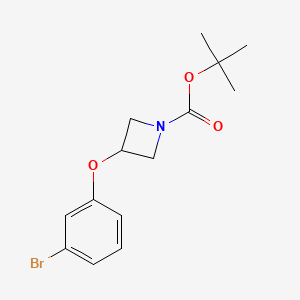
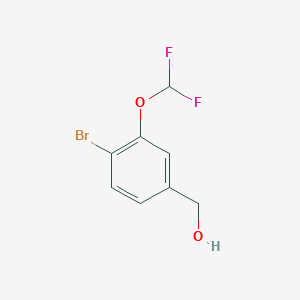
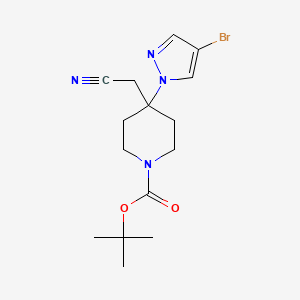

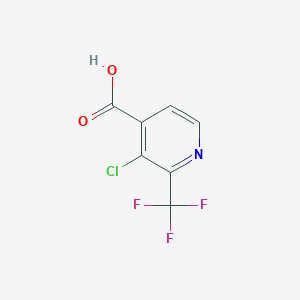
![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1,3-oxazole-4-carboxylic acid](/img/structure/B1403160.png)

![7-(Hydroxymethylene)-1,4-dioxaspiro-[4.5]decan-8-one](/img/structure/B1403163.png)
![(1R,2S,4S)-Rel-7-Azabicyclo[2.2.1]heptan-2-ol](/img/structure/B1403166.png)
![Di-tert-butyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B1403168.png)
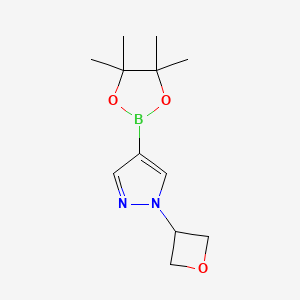
![Tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1403173.png)
